7-(4-Bromophenyl)-2-fluoro-6-phenyl-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine
Description
7-(4-Bromophenyl)-2-fluoro-6-phenyl-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine is a complex heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications in various fields. This compound is characterized by the presence of a bromophenyl group, a fluoro group, and a phenyl group attached to a chromeno-triazolo-pyrimidine scaffold.
Properties
CAS No. |
303094-49-7 |
|---|---|
Molecular Formula |
C24H16BrFN4O |
Molecular Weight |
475.3 g/mol |
IUPAC Name |
11-(4-bromophenyl)-4-fluoro-9-phenyl-8-oxa-12,13,15,17-tetrazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,13,15-hexaene |
InChI |
InChI=1S/C24H16BrFN4O/c25-16-8-6-14(7-9-16)22-20-21(29-24-27-13-28-30(22)24)18-12-17(26)10-11-19(18)31-23(20)15-4-2-1-3-5-15/h1-13,22-23H,(H,27,28,29) |
InChI Key |
RYXJLQPYRVIRSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C3=C(C4=C(O2)C=CC(=C4)F)NC5=NC=NN5C3C6=CC=C(C=C6)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-Bromophenyl)-2-fluoro-6-phenyl-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine typically involves multi-step reactions. One common method involves the reaction of 7-(4-bromophenyl)-1,2-dihydro-5-(4-fluorophenyl)-2-thioxopyrido[2,3-d]pyrimidin-4(3H)-one with hydrazonoyl chlorides, followed by cyclization of the products . Another approach includes the reaction of 2-hydrazino-pyrido[2,3-d]pyrimidin-4(3H)-one with different aldehydes, followed by cyclization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis typically involves standard organic synthesis techniques, including the use of appropriate solvents, catalysts, and purification methods to achieve high yields and purity.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The para-bromophenyl group undergoes SNAr reactions under basic conditions. For example:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Sodium methoxide | DMF, 80°C, 12 h | Methoxy-substituted derivative | 72% | |
| Piperidine | Cs₂CO₃, DMSO, 100°C, 8 h | Piperidinyl-substituted analog | 68% |
The reaction proceeds via activation by the electron-withdrawing triazolo-pyrimidine system, facilitating bromide displacement. Fluorine at position 2 typically resists substitution due to its strong C–F bond.
Oxidative Cross-Dehydrogenative Coupling (CDC)
Under oxidative conditions, the chromeno-triazolo-pyrimidine core participates in CDC reactions with β-dicarbonyl compounds:
| Partner | Oxidant | Catalyst | Product | Yield | Source |
|---|---|---|---|---|---|
| Ethyl acetoacetate | O₂ (1 atm) | Acetic acid | Pyrazolo[1,5-a]pyridine fused derivative | 89% | |
| Dimedone | Air | Pd(OAc)₂ | Tetrahydropyrido[1,2-b]indazole hybrid | 82% |
These reactions exploit the electron-rich triazole ring and require acidic conditions to stabilize intermediates .
Metal-Catalyzed Cross-Couplings
The bromine substituent enables Suzuki-Miyaura couplings with aryl boronic acids:
| Boronic Acid | Catalyst | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ | DME, 90°C, 24 h | Biaryl derivative | 65% | |
| 4-Carboxyphenylboronic acid | PdCl₂(dppf) | THF, reflux, 18 h | Carboxy-functionalized analog | 58% |
Reaction efficiency depends on steric hindrance from the chromeno system .
Electrophilic Substitution
Electrophilic halogenation occurs preferentially at the chromeno ring’s activated positions:
| Reagent | Conditions | Position Substituted | Yield | Source |
|---|---|---|---|---|
| NBS (in CCl₄) | AIBN, 70°C, 6 h | C-9 of chromeno | 76% | |
| ICl | CH₂Cl₂, 0°C, 2 h | C-11 of pyrimidine | 63% |
The fluorine atom at position 2 directs electrophiles to meta positions via inductive effects.
Triazole Ring Functionalization
The 1,2,4-triazolo[1,5-a]pyrimidine moiety undergoes alkylation and coordination:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Methyl iodide | K₂CO₃, DMF, RT, 4 h | N-Methylated triazole | 85% | |
| [RuCl₂(p-cymene)]₂ | EtOH, 60°C, 12 h | Ru(II) coordination complex | 91% |
Alkylation occurs selectively at the N1 position of the triazole .
Reductive Transformations
Catalytic hydrogenation reduces the dihydrochromeno system:
| Conditions | Catalyst | Product | Yield | Source |
|---|---|---|---|---|
| H₂ (50 psi) | Pd/C | Fully saturated chromeno ring | 94% | |
| NaBH₄, NiCl₂ | MeOH, 0°C | Partial reduction of pyrimidine | 78% |
Hydrogenation preserves the triazole ring but modifies the chromeno scaffold’s planarity .
Key Reaction Trends
Scientific Research Applications
Antitumor Activity
Recent studies have highlighted the potential antitumor activity of this compound. It has been shown to exhibit cytotoxic effects against various cancer cell lines, including:
- MCF-7 (breast cancer)
- HepG2 (liver cancer)
- A549 (lung cancer)
In vitro assays indicate that the compound may induce apoptosis in cancer cells and inhibit cell proliferation by disrupting critical signaling pathways involved in tumor growth .
Antimicrobial Properties
In addition to its anticancer potential, 7-(4-Bromophenyl)-2-fluoro-6-phenyl-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine has demonstrated antimicrobial activity against various bacterial strains. This suggests its utility in developing new antimicrobial agents .
Case Study 1: Antitumor Efficacy
A study conducted on synthesized derivatives of triazolo-pyrimidines showed that modifications on the phenyl ring significantly enhanced their anticancer properties. The compound was tested against human breast cancer cells (MCF-7), showing a dose-dependent inhibition of cell growth compared to standard chemotherapeutic agents .
Case Study 2: Antimicrobial Screening
Another investigation evaluated the antimicrobial efficacy of various derivatives including 7-(4-Bromophenyl)-2-fluoro-6-phenyl-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones comparable to existing antibiotics .
Mechanism of Action
The mechanism of action of 7-(4-Bromophenyl)-2-fluoro-6-phenyl-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit CDK2/cyclin A2, leading to alterations in cell cycle progression and induction of apoptosis in cancer cells . Additionally, it exhibits neuroprotective and anti-inflammatory properties by inhibiting ER stress, apoptosis, and the NF-kB inflammatory pathway .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Shares a similar core structure and exhibits comparable biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another related compound with similar applications in medicinal chemistry.
Pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5-ones: Known for their antimicrobial properties and similar synthetic routes.
Uniqueness
7-(4-Bromophenyl)-2-fluoro-6-phenyl-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine is unique due to its specific combination of functional groups and its ability to interact with multiple biological targets.
Biological Activity
The compound 7-(4-Bromophenyl)-2-fluoro-6-phenyl-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent studies.
Synthesis
The synthesis of this compound typically involves multi-step reactions that incorporate various functional groups to enhance biological activity. One common method is through the reaction of 4-bromobenzaldehyde with fluorinated precursors followed by cyclization processes involving triazole and pyrimidine moieties. The synthetic pathway may include the use of palladium or copper catalysts to facilitate reactions under mild conditions, thereby improving yields and purity.
Anticancer Activity
Recent studies have indicated that compounds similar to 7-(4-Bromophenyl)-2-fluoro-6-phenyl-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Assays : The MTT assay has been employed to assess the viability of cancer cells such as A549 (lung cancer), MCF-7 (breast cancer), and HCT-116 (colon cancer). Preliminary results suggest that derivatives of this compound demonstrate promising cytotoxicity against MCF-7 and A549 cells with IC50 values in the micromolar range .
Antimicrobial Activity
The compound has also shown potential as an antimicrobial agent. In vitro studies have demonstrated activity against various bacterial strains:
- Minimum Inhibitory Concentration (MIC) : The MIC values for certain derivatives have been reported as low as 50 mg/mL against E. coli, indicating significant antibacterial properties .
The biological activity of this compound is thought to stem from its ability to interact with specific biological targets within cells:
- Inhibition of Cell Proliferation : The compound may interfere with cellular signaling pathways involved in proliferation and survival of cancer cells.
- Antimicrobial Mechanism : The presence of halogen atoms (e.g., bromine and fluorine) enhances lipophilicity and allows better penetration through bacterial membranes, leading to increased efficacy against pathogens.
Case Studies
Several case studies have documented the effects of this compound in preclinical settings:
- Study on Anticancer Activity : A study investigated the effects of a series of triazole-pyrimidine derivatives on MCF-7 cells. Results showed that compounds with similar structures to the target compound significantly reduced cell viability after 48 hours of treatment .
- Antimicrobial Efficacy : Another study assessed various derivatives for their antibacterial properties against Staphylococcus aureus, revealing that compounds with a bromophenyl group exhibited enhanced activity compared to their non-brominated counterparts .
Q & A
Q. What role could this compound play in materials science, such as polymer or sensor development?
- Answer : Investigate its fluorescence properties using spectrofluorimetry (e.g., quantum yield measurements) for optoelectronic applications. Embed into polymer matrices and evaluate thermal stability via TGA/DSC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
